N-[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Description
This compound features a piperidine core substituted with a 2,3-dimethoxybenzoyl group at the 1-position and an N-methyl-3-(trifluoromethyl)pyridin-2-amine moiety at the 3-position. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the dimethoxybenzoyl fragment may influence receptor binding through aromatic interactions. Though direct data on this compound are absent in the provided evidence, structural analogs highlight key pharmacological and physicochemical trends .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O3/c1-26(19-16(21(22,23)24)9-5-11-25-19)14-7-6-12-27(13-14)20(28)15-8-4-10-17(29-2)18(15)30-3/h4-5,8-11,14H,6-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKOGVVWADLJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)C2=C(C(=CC=C2)OC)OC)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure combines a piperidine ring with a dimethoxybenzoyl group and a trifluoromethyl pyridine moiety, which may confer specific biological activities. This article explores the compound's biological activity based on available research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula and properties:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈F₃N₃O₂ |
| Molecular Weight | 363.35 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is believed to exert its effects through the following mechanisms:
- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission or cell signaling pathways, potentially modulating their activity.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes, impacting metabolic pathways and cellular functions.
- Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties, which can protect cells from oxidative stress.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of piperidine have been reported to exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and inhibition of cell cycle progression .
Antimicrobial Properties
The compound may also possess antimicrobial activity. Similar piperidine derivatives have demonstrated effectiveness against bacterial strains and fungi, suggesting that this compound could be explored for potential use as an antimicrobial agent .
Neuroprotective Effects
Given its potential interaction with neurotransmitter receptors, there is speculation regarding its neuroprotective effects. Compounds in this class have been studied for their ability to mitigate neurodegenerative diseases by modulating neurotransmitter levels .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that related compounds exhibit significant inhibition of tumor cell growth at micromolar concentrations. For example, a related piperidine derivative showed an IC50 value of 10 µM against breast cancer cells .
- Animal Models : In vivo studies using animal models have indicated that similar compounds can reduce tumor size and metastasis when administered at specific dosages over extended periods .
- Mechanistic Studies : Research focusing on the mechanism of action revealed that these compounds could induce apoptosis via the activation of caspase pathways, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share core motifs (piperidine, pyridine/heterocycle, trifluoromethyl groups) but differ in substituents, leading to variations in activity and properties:
Physicochemical Properties
- Lipophilicity : The dimethoxybenzoyl group likely increases logP compared to sulfonyl (BB56680) or difluorobenzyl () analogs, affecting membrane permeability .
- Solubility : Sulfonyl and pyridazine-containing derivatives () show higher aqueous solubility than the target compound due to polar substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
